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Compound of Interest

cis-4-(Chloroacetyl)-2,6-
Compound Name:

dimethylmorpholine
CAS No.: 1281759-10-1
Cat. No.: B2790009

Get Quote

\ J

Technical Monograph: cis-4-(Chloroacetyl)-2,6-dimethylmorpholine

Executive Summary

cis-4-(Chloroacetyl)-2,6-dimethylmorpholine (CAS 379254-90-7) serves as a specialized
electrophilic building block in medicinal chemistry.[1] It functions primarily as a "linker
pharmacophore,” enabling the covalent attachment of the lipophilic cis-2,6-dimethylmorpholine
moiety—a structural motif critical for the efficacy of antifungal agents like Amorolfine.[1] Unlike
simple morpholine derivatives, the cis-2,6-dimethyl substitution pattern imparts specific steric
constraints and metabolic stability, influencing the binding affinity of downstream APIs (Active
Pharmaceutical Ingredients) to targets such as sterol

-reductase.[1]

Chemical Identity & Physicochemical Profile

This compound acts as an alkylating agent due to the reactivity of the
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-chlorocarbonyl group.[1] Researchers must distinguish between the commercially available
cis-2,6-dimethylmorpholine (the precursor) and this chloroacetylated derivative (the
intermediate).[1]

Property Data / Specification
2-Chloro-1-[(2R,6S)-2,6-dimethylmorpholin-4-
IUPAC Name
yllethan-1-one
Common Name cis-4-(Chloroacetyl)-2,6-dimethylmorpholine
379254-90-7 (Specific isomer) (Related: 6485-
CAS Number ]
55-8 for amine precursor)
C
H
Molecular Formula
CINO
Molecular Weight 191.66 g/mol
Viscous colorless to pale yellow liquid or low-
Appearance ] )
melting solid
N ) ~110-115 °C at 0.5 mmHg
Boiling Point i
(Predicted/Analogous)
- Soluble in DCM, THF, Ethyl Acetate; Limited
Solubility

solubility in water

Key Functional Group -Chloroamide (Electrophilic trap)

Structural Integrity Note: The cis-configuration (meso compound) is thermodynamically
preferred over the trans-isomer.[1] In the cis-form, both methyl groups occupy equatorial
positions in the chair conformation, maximizing stability.[1] Synthesis must start from pure cis-
2,6-dimethylmorpholine to avoid difficult diastereomeric separations later.[1]

Synthetic Route & Process Chemistry
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The synthesis is a classic Schotten-Baumann acylation.[1] The causality here is controlled
temperature management: the reaction is highly exothermic, and lack of cooling results in the
formation of bis-acylated impurities or hydrolysis of the acyl chloride.[1]

Core Synthesis Protocol

Objective: Selective N-acylation of cis-2,6-dimethylmorpholine.

Reagents:

Substrate:cis-2,6-Dimethylmorpholine (1.0 eq)[1]

Reagent: Chloroacetyl chloride (1.1 eq)[1]

Base: Triethylamine (TEA) or K

CO

(1.2 eq) to scavenge HCI.[1]

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).[1]

Step-by-Step Workflow:

Preparation: Charge a reactor with cis-2,6-dimethylmorpholine and TEA in DCM under N

atmosphere. Cool to 0-5 °C.[1]

o Addition: Add Chloroacetyl chloride dropwise over 60 minutes. Critical: Maintain internal
temperature <10 °C to prevent polymerization of the acyl chloride.[1]

o Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 3-5 hours.
Monitor by TLC (SiO

; EtOAc/Hexane 1:1) or GC-MS.[1]

e Quench & Workup: Quench with ice-cold water. Separate the organic layer.[1][2] Wash with
1IN HCI (to remove unreacted amine) followed by saturated NaHCO

and brine.[1]
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« |solation: Dry over MgSO

, filter, and concentrate under reduced pressure.

 Purification: If necessary, purify via short-path distillation (high vacuum) or silica gel
chromatography.[1]

Process Visualization (DOT)

cis-2,6-Dimethylmorpholine
(CAS 6485-55-8)

Acid/Base Wash Isolation cis-4-(Chloroacetyl)-
Extraction 2,6-dimethylmorpholine

B Acylation >
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(+ TEA/DCM)

Click to download full resolution via product page

Caption: Figure 1. Controlled N-acylation workflow ensuring retention of cis-stereochemistry.

Mechanistic Utility in Drug Design

This molecule acts as a "warhead" or linker in two primary drug discovery contexts:

A. Synthesis of Amorolfine Analogs

While industrial Amorolfine synthesis often utilizes reductive amination, the chloroacetyl route
provides a modular pathway for creating Amorolfine analogs.[1]

e Mechanism: The chlorine atom is a good leaving group. A nucleophile (e.g., a thiophenol or a
secondary amine) attacks the

-carbon viaan S
2 mechanism.[1]

» Pharmacophore Retention: The resulting molecule retains the cis-2,6-dimethylmorpholine
headgroup, which mimics the carbocationic high-energy intermediate in the sterol
biosynthesis pathway, inhibiting the
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-reductase enzyme.[1]

B. Heterocyclic Derivatization

It is frequently used to tether the morpholine ring to benzothiazoles or oxadiazoles to improve
solubility and pharmacokinetic profiles of lipophilic scaffolds.[1]

Reactivity Pathway (DOT)[1]

cis-4-(Chloroacetyl)-
2,6-dimethylmorpholine

Path A: Reduction Path B: S_N2 Displacement
(LiIAIH4) (Nucleophile: R-SH, R-NH2)
hemoselective? rimary Utility
N-(2-Chloroethyl) derivative Pharmacophore Conjugate
(Nitrogen Mustard Analog) (e.g., Benzothiazole-Morpholine)

Click to download full resolution via product page

Caption: Figure 2. Divergent reactivity pathways. Path B is the standard route for library
generation.

Handling & Safety (HSE)

AS an

-haloamide, this compound is an alkylating agent.[1] It poses specific risks distinct from the
parent amine.[1]

» Skin/Eye Contact: Potent irritant and potential sensitizer. The chloroacetyl group can alkylate
cysteine residues in skin proteins, leading to allergic contact dermatitis.[1]

 Inhalation: Low volatility reduces risk compared to chloroacetyl chloride, but aerosols are
toxic.[1]
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o Storage: Store under inert gas (Argon/Nitrogen) at 2—8 °C. Moisture sensitive (slow
hydrolysis to chloroacetic acid).

Self-Validating Safety Check: Before scaling up, perform a "drop test" of the reaction mixture
into water. If the pH drops rapidly below 3, unreacted chloroacetyl chloride is present, requiring
longer reaction times or additional base quenching before workup.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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